

Application Notes and Protocols: Preparing Daspei Stock and Working Solutions

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Compound of Interest

Compound Name: *Daspei*

Cat. No.: *B149288*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **Daspei** stock and working solutions for use in cellular and mitochondrial research. **Daspei** (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent cationic styryl dye used to stain mitochondria in living cells.[1][2] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[3][4]

Data Presentation

Table 1: Chemical and Physical Properties of Daspei

Property	Value	Reference
Chemical Name	2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide	[5][6]
CAS Number	3785-01-1	[5][7]
Molecular Weight	380.27 g/mol	[5][6]
Appearance	Red solid	[5]
Solubility	Soluble in DMSO and methanol.[5][8] A stock solution of 40 mg/100 ml can be made in distilled water.[9]	
Excitation/Emission	~461/589 nm (in Methanol)[1]; ~550/573 nm[7][10]	
Storage	Freeze at < -15°C[5]; Store at 4°C and protect from light, especially in solution.[1]	

Table 2: Preparation of Daspei Stock and Working Solutions

Solution Type	Recommended Solvent	Recommended Concentration	Storage Conditions	Shelf Life	Reference
Stock Solution	DMSO	10 mM	Aliquot and store at -20°C or -80°C, protected from light.[7]	1 month at -20°C; 6 months at -80°C.[10]	
Working Solution	Serum-free cell culture medium or PBS	0.5-1 mM[10] or 5-10 µM[7] (concentration should be optimized for specific applications)	Prepare fresh before use.	N/A	

Experimental Protocols

Protocol 1: Preparation of 10 mM Daspei Stock Solution in DMSO

Materials:

- **Daspei** powder (e.g., 1 mg)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes
- Pipettes and sterile pipette tips

Procedure:

- Weigh out the desired amount of **Daspei** powder. For example, to prepare a 10 mM stock solution, use the following calculation based on **Daspei**'s molecular weight of 380.27 g/mol .

- To reconstitute 1 mg of **Daspei** to a 10 mM concentration, add 262.97 μ L of DMSO.[\[6\]](#)
- Vortex the solution until the **Daspei** powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[\[9\]](#)
- Store the aliquots at -20°C or -80°C, protected from light.[\[7\]](#)

Protocol 2: Preparation of Daspei Working Solution for Cell Staining

Materials:

- **Daspei** stock solution (10 mM in DMSO)
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Sterile tubes

Procedure:

- Thaw a single-use aliquot of the 10 mM **Daspei** stock solution at room temperature.
- Dilute the stock solution to the desired working concentration (e.g., 5-10 μ M) in pre-warmed serum-free cell culture medium or PBS immediately before use.[\[7\]](#) For example, to prepare 1 mL of a 10 μ M working solution, add 1 μ L of the 10 mM stock solution to 999 μ L of serum-free medium or PBS.
- The final concentration of the working solution may need to be adjusted depending on the cell type and experimental conditions.[\[10\]](#)

Protocol 3: Staining of Adherent and Suspension Cells

For Adherent Cells:

- Culture adherent cells on sterile coverslips or in a multi-well plate.[\[7\]](#)

- Aspirate the culture medium and wash the cells twice with PBS for 5 minutes each.[7]
- Add the **Daspei** working solution to the cells and incubate for 30-60 minutes at room temperature.[7]
- Remove the staining solution and wash the cells 2-3 times with culture medium for 5 minutes each.[7]
- The cells are now ready for observation under a fluorescence microscope.

For Suspension Cells:

- Collect the cells by centrifugation and wash them twice with PBS for 5 minutes each. Aim for a cell density of $1 \times 10^6/\text{mL}$. [7]
- Add 1 mL of the **Daspei** working solution and incubate at room temperature for 10-30 minutes.[10]
- Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[10]
- Wash the cell pellet twice with PBS for 5 minutes each.[10]
- Resuspend the cells in 1 mL of serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[10]

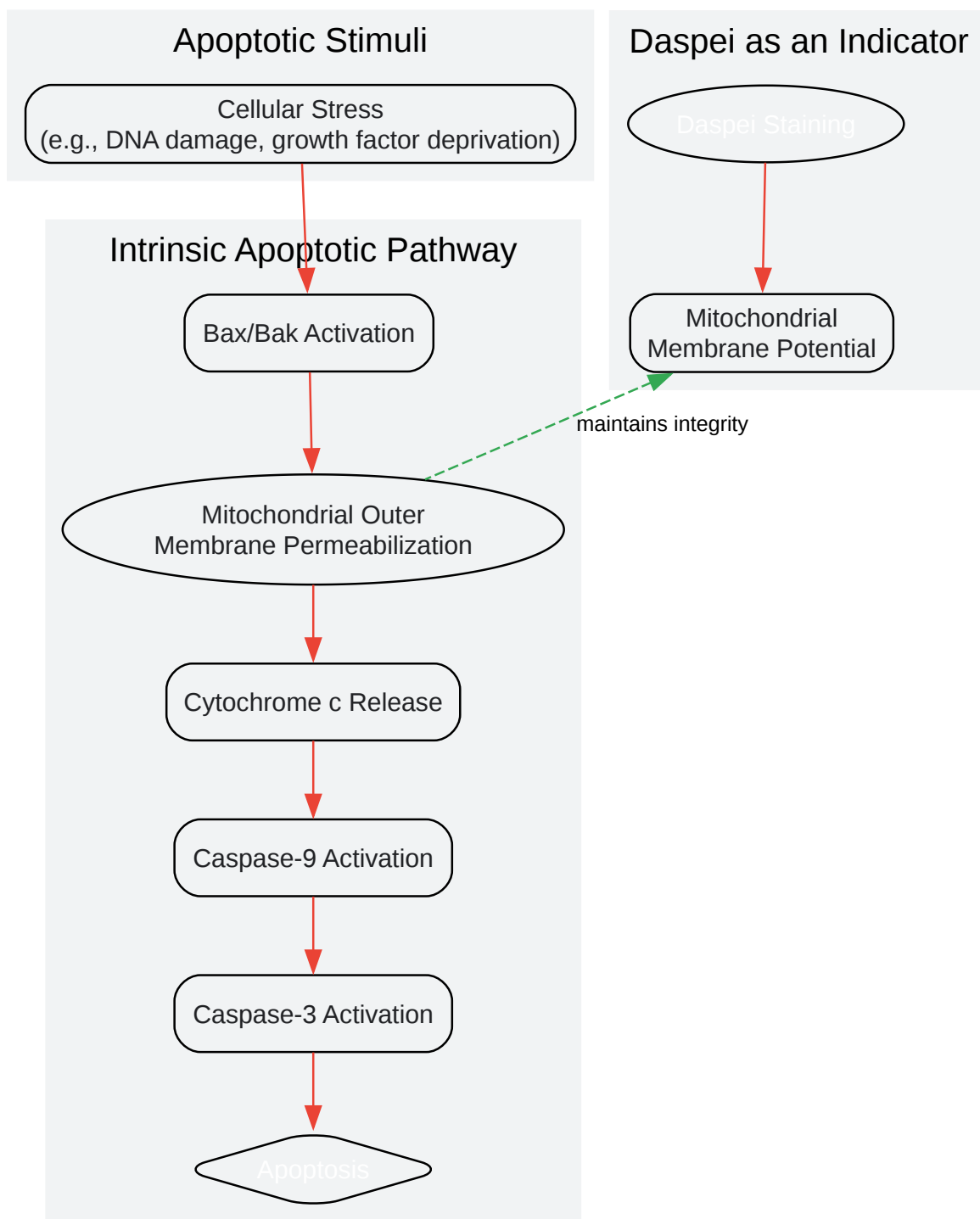
Visualizations



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Caption: Workflow for the preparation of **Daspei** stock and working solutions.

Role of Mitochondria in Apoptosis



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Caption: **Daspei** indicates mitochondrial health, a key factor in apoptosis.

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- To cite this document: BenchChem. [Application Notes and Protocols: Preparing Daspei Stock and Working Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149288#preparing-daspei-stock-and-working-solutions]

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